molecular formula C16H13N3O4 B12633558 5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester

5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester

Cat. No.: B12633558
M. Wt: 311.29 g/mol
InChI Key: RPOCRRPVAYWSAL-UHFFFAOYSA-N
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Description

5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. Key structural attributes include:

  • Nitro group at position 5, which confers strong electron-withdrawing properties.
  • Ethyl ester at position 2, improving solubility and serving as a synthetic handle for further derivatization.

This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive scaffolds. However, its specific applications require further exploration.

Properties

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

ethyl 5-nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C16H13N3O4/c1-2-23-16(20)14-13(10-6-4-3-5-7-10)12-8-11(19(21)22)9-17-15(12)18-14/h3-9H,2H2,1H3,(H,17,18)

InChI Key

RPOCRRPVAYWSAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)N=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of 5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester can be achieved through several methods, often involving the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization steps.

Method 1: Starting from Pyrrole Derivatives

One common approach involves starting from readily available pyrrole derivatives. The general steps include:

  • Formation of the Pyrrolo[2,3-b]pyridine Core :

    • Reagents : Use of substituted phenyl groups and nitro compounds.
    • Conditions : Typically involves heating in a solvent such as ethanol or acetic acid.
    • Example Reaction : A reaction between a substituted phenyl compound and a nitro-pyrrole derivative under acidic conditions can yield the desired pyrrolo[2,3-b]pyridine structure.
  • Carboxylation and Esterification :

    • Reagents : Use of carbon dioxide for carboxylation followed by an esterification step with ethanol in the presence of an acid catalyst.
    • Yield : This two-step process often yields moderate to high yields (50-80%) depending on the specific reagents and conditions used.

Method 2: Direct Functionalization

An alternative method involves direct functionalization of existing pyrrolo[2,3-b]pyridine derivatives:

  • Nitration :

    • Reagents : Concentrated nitric acid and sulfuric acid.
    • Conditions : Controlled temperature to prevent over-nitration.
    • Yield : This method typically results in good yields (60-85%).
  • Esterification :

    • The nitrated compound can then be converted to the ethyl ester using ethanol and an acid catalyst (e.g., sulfuric acid).
    • This step also achieves high yields (70-90%).

Reaction Conditions

The following table summarizes various reaction conditions used in the synthesis of this compound:

Step Reagents Conditions Yield (%)
Pyrrole Formation Substituted phenyl compounds Ethanol, reflux 50-80
Nitration HNO₃, H₂SO₄ Controlled temperature 60-85
Esterification Ethanol, H₂SO₄ Reflux 70-90

Purification Techniques

Purification of the synthesized compound is crucial for obtaining high purity levels suitable for biological testing. Common techniques include:

  • Column Chromatography : Utilized to separate the desired product from unreacted starting materials and side products.

  • Recrystallization : Often employed after column chromatography to further purify the compound by dissolving it in a suitable solvent at elevated temperatures and allowing it to crystallize upon cooling.

Chemical Reactions Analysis

5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nitric acid, sulfuric acid, and ethanol. Major products formed from these reactions include the corresponding amino derivative, substituted phenyl derivatives, and the carboxylic acid form of the compound.

Scientific Research Applications

5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in the compound’s reactivity and ability to form interactions with biological macromolecules. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocyclic Framework

The target compound’s pyrrolo[2,3-b]pyridine core distinguishes it from analogues with alternative fused-ring systems:

  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a): Features a pyrrolo[2,3-c]pyridine core, altering the nitrogen atom’s position in the pyridine ring.
  • Patent compound (EP 4 374 877 A2) : Contains a pyrrolo[1,2-b]pyridazine core, replacing pyridine with pyridazine (a six-membered ring with two adjacent nitrogen atoms). This modification significantly changes polarity and hydrogen-bonding capacity .
Table 1: Core Structure Comparison
Compound Core Structure Key Functional Groups
Target Compound Pyrrolo[2,3-b]pyridine 5-NO₂, 3-Ph, CO₂Et
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) Pyrrolo[2,3-c]pyridine CO₂Et (unsubstituted)
Patent Compound (EP 4 374 877 A2) Pyrrolo[1,2-b]pyridazine Cl, PhOCH₂, CO₂(2-methylpropyl)

Substituent Effects

Electron-Withdrawing Groups
  • Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) : A 5-chloro substituent provides moderate electron withdrawal but lacks the nitro group’s redox activity .
Table 2: Substituent Influence on Reactivity
Compound Position 5 Substituent Electronic Effect
Target Compound NO₂ Strong electron withdrawal
Ethyl 5-chloro-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) Cl Moderate electron withdrawal

Biological Activity

5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolo[2,3-b]pyridine core structure with a nitro group and an ethyl ester functional group. Its molecular formula is C16H13N3O4C_{16}H_{13}N_{3}O_{4} and it has a molecular weight of 311.29 g/mol. The IUPAC name is ethyl 5-nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

PropertyValue
Molecular FormulaC16H13N3O4
Molecular Weight311.29 g/mol
IUPAC NameEthyl 5-nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
InChIInChI=1S/C16H13N3O4/c1-2-23-16(20)14...
SMILESCCOC(=O)C1=C(C2=C(N1)N=CC(=C2)N+[O-])C3=CC=CC=C3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitro group enhances the compound's reactivity, allowing it to participate in various biochemical interactions.

Research indicates that this compound may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. In particular, derivatives of pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making them potential candidates for cancer therapy .

Anticancer Activity

A study highlighted the synthesis of several pyrrolo[2,3-b]pyridine derivatives that exhibited significant inhibitory effects on breast cancer cell lines (4T1). Compound 4h demonstrated an IC50 value of 7 nM against FGFR1 and showed efficacy in inhibiting cell proliferation and inducing apoptosis . This suggests that derivatives of 5-nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine could serve as effective anticancer agents.

Case Study 1: FGFR Inhibition

In a detailed evaluation of pyrrolo[2,3-b]pyridine derivatives aimed at inhibiting FGFR signaling pathways, researchers synthesized multiple compounds and assessed their biological activities. Compound 4h was particularly noted for its ability to inhibit migration and invasion in breast cancer cells while also inducing apoptosis . This underscores the therapeutic promise of this compound class in oncology.

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial properties of pyrrolopyridine derivatives against Gram-positive bacteria. Compounds were tested for their inhibitory effects on DNA gyrase and topoisomerase IV with promising results showing low nanomolar inhibition . This suggests that further exploration into the antibacterial potential of 5-nitro derivatives could be fruitful.

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